molecular formula C7H4F3N3O B13153053 6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one

6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B13153053
M. Wt: 203.12 g/mol
InChI Key: GJKRFQBVAVHWGK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For example, the trifluoromethylation of carbon-centered radical intermediates has been explored extensively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[4,3-c]pyridine core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of other diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific combination of the trifluoromethyl group and the pyrazolo[4,3-c]pyridine core

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-1-4-3(2-11-5)6(14)13-12-4/h1-2H,(H2,12,13,14)

InChI Key

GJKRFQBVAVHWGK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=O)NN2

Origin of Product

United States

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